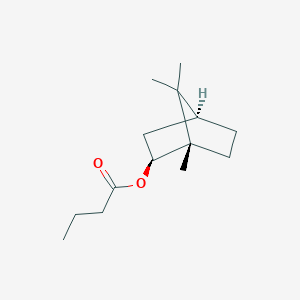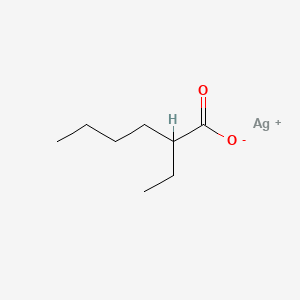
Silver 2-ethylhexanoate
Overview
Description
Silver 2-ethylhexanoate is an organometallic compound that is widely used in various industrial and scientific applications. It is a silver salt of 2-ethylhexanoic acid and is known for its solubility in organic solvents. This compound is particularly valued for its role in the preparation of conductive inks and pastes, which are essential in the electronics industry .
Mechanism of Action
Target of Action
Silver 2-ethylhexanoate, a type of organic silver compound, primarily targets the formation of silver nanoparticles . It acts as a precursor in the synthesis of these nanoparticles, which are used in various applications such as the creation of nano-silver pastes .
Mode of Action
The mode of action of this compound involves its decomposition and conversion into silver during the synthesis of silver nanoparticles . This process is accelerated significantly in the presence of certain amines . The resulting silver nanoparticles are then used to prepare a low sintering temperature nano-silver paste .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of silver nanoparticles . The compound is decomposed and converted into silver, which forms the basis of these nanoparticles . These nanoparticles then influence various downstream effects, such as the creation of nano-silver pastes with high bonding strength .
Pharmacokinetics
Its solubility in organic solvents like ethanol, methanol, and chloroform suggests that it may have good bioavailability in these solvents.
Result of Action
The result of this compound’s action is the formation of silver nanoparticles . These nanoparticles are used in the creation of nano-silver pastes, which have high bonding strength and low resistivity . The pastes are used in various applications, including the bonding of copper-to-copper in electronic devices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the decomposition of this compound is observed to accelerate significantly at high temperatures . Additionally, the compound’s action can be optimized by adjusting the sintering temperature and the amount of this compound added .
Biochemical Analysis
Biochemical Properties
Silver 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of silver nanoparticles. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a catalyst in organic synthesis reactions, facilitating the cyclization of halogenated hydrocarbons . The nature of these interactions often involves the reduction of this compound to elemental silver, which then participates in catalytic processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it has been observed to affect cellular metabolism by interacting with metabolic enzymes, potentially disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes . Furthermore, this compound can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of silver nanoparticles . These nanoparticles can have different biological activities compared to the parent compound, potentially affecting cellular function in various ways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and wound healing . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through reduction reactions, leading to the formation of elemental silver and other byproducts . These metabolic processes can affect metabolic flux and metabolite levels, potentially influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported through cellular membranes via specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the precise mechanisms through which this compound exerts its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver 2-ethylhexanoate can be synthesized through the reaction of silver nitrate with 2-ethylhexanoic acid. The process involves dissolving silver nitrate in deionized water and then adding 2-ethylhexanoic acid under constant stirring. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of long-chain alkyl carboxylates and alkylamines. For instance, the decomposition of this compound in the presence of di-n-octylamine has been shown to accelerate the formation of uniform spherical submicron silver powders .
Chemical Reactions Analysis
Types of Reactions: Silver 2-ethylhexanoate undergoes several types of chemical reactions, including thermal decomposition, oxidation, and reduction.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form silver particles.
Oxidation: In an oxidizing atmosphere, this compound can undergo oxidation, leading to the formation of silver oxide.
Major Products: The primary product of the thermal decomposition of this compound is metallic silver. In oxidation reactions, silver oxide is the major product .
Scientific Research Applications
Silver 2-ethylhexanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Silver neodecanoate
- Silver acetate
- Silver nitrate
Comparison: Silver 2-ethylhexanoate is unique due to its solubility in organic solvents and its ability to form uniform submicron silver powders. Compared to silver nitrate, it is less prone to oxidation and offers better stability in various applications. Silver neodecanoate and silver acetate are also used in similar applications, but this compound is preferred for its superior performance in conductive inks and pastes .
Properties
CAS No. |
26077-31-6 |
|---|---|
Molecular Formula |
C8H16AgO2 |
Molecular Weight |
252.08 g/mol |
IUPAC Name |
2-ethylhexanoic acid;silver |
InChI |
InChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
WFPAVFKCFKPEQS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[Ag+] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Ag] |
| 26077-31-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Silver 2-ethylhexanoate facilitate low-temperature curing in conductive silver pastes?
A1: this compound acts as a precursor for metallic silver formation at relatively low temperatures. [, , ]. Traditional silver pastes often require high temperatures for curing, limiting their use in flexible electronics. Research shows that adding this compound to these pastes promotes silver nanoparticle formation at temperatures as low as 200°C. [] This occurs because the compound decomposes thermally, leaving behind pure silver particles that bridge the gaps between larger silver flakes in the paste. [] This process enhances the connectivity and packing density of silver, leading to improved electrical conductivity. []
Q2: What is the role of this compound in enhancing the thermal conductivity of electrically conductive adhesives (ECAs)?
A2: Electrically conductive adhesives (ECAs) often suffer from low thermal conductivity due to the gaps between filler materials. This compound, when added to epoxy-based ECAs, significantly enhances their thermal conductivity. [] This improvement stems from its ability to form ultrafine silver particles (13-47 nm) uniformly distributed within the epoxy matrix. [] These particles effectively bridge the gaps, creating a continuous network for efficient heat transport.
Q3: What are the advantages of using this compound over other silver precursors in material applications?
A3: this compound offers several advantages. Firstly, its low decomposition temperature allows for the formation of silver nanoparticles at temperatures compatible with flexible substrates, making it ideal for flexible electronics. [, ] Secondly, the compound decomposes cleanly, leaving behind minimal residues that could negatively impact the material's properties. [] Finally, it exhibits good compatibility with various polymers, enabling its incorporation into diverse material formulations. []
Q4: Can you explain the mechanism behind the spontaneous formation of silver nanoparticles from this compound in dimethyl sulfoxide (DMSO)?
A4: Research indicates that this compound undergoes spontaneous reduction in DMSO at room temperature, leading to the formation of silver nanoparticles. [] This process is temperature-dependent and relatively slow. While the exact mechanism is still under investigation, computational studies suggest the involvement of intermediate species formed through the interaction of this compound with DMSO. [] These intermediates further react, ultimately leading to the nucleation and growth of silver nanoparticles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


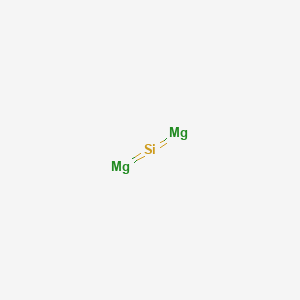

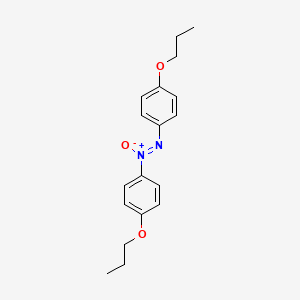
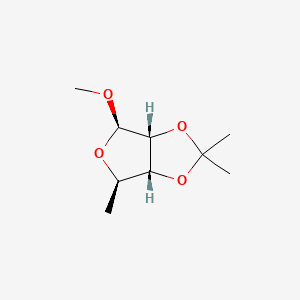

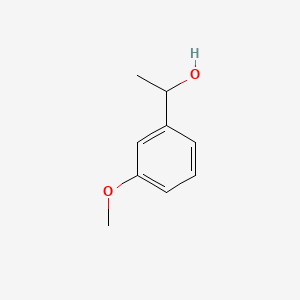
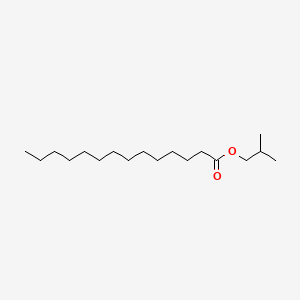
![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)
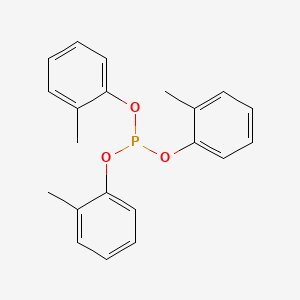


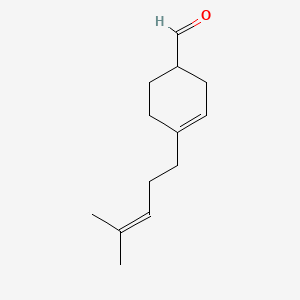
![Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate](/img/structure/B1583653.png)
